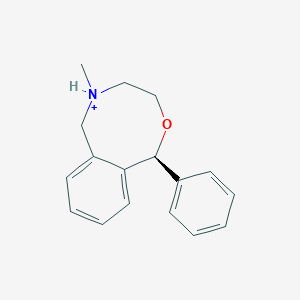
(R)-nefopam(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-nefopam(1+) is an organic cation resulting from the protonation of the tertiary amino group of (R)-nefopam. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-nefopam. It is an enantiomer of a (S)-nefopam(1+).
Wissenschaftliche Forschungsanwendungen
Analgesic Mechanisms
Nefopam hydrochloride, known for its analgesic properties distinct from opioids or anti-inflammatory drugs, exhibits a significant reduction in nociceptive responses. Studies have shown its powerful depression of the nociceptive flexion reflex in humans, suggesting central (spinal and/or supraspinal) mechanisms for its analgesic action, though peripheral mechanisms are not excluded (Guirimand et al., 1999).
Thermoregulatory Effects
Research has demonstrated nefopam's selective reduction of the shivering threshold in humans without significantly altering the thresholds for sweating or vasoconstriction. This unique pharmacologic modulation, distinct from other centrally acting drugs, is of clinical and physiological interest (Alfonsi et al., 2004).
Opioidergic and Noradrenergic Mechanisms
The involvement of opioidergic and noradrenergic mechanisms in nefopam's antinociception has been suggested by studies showing its interaction with opioid receptors and alpha2-adrenoceptors. This indicates a multifaceted mechanism underlying its analgesic effect (Gray et al., 1999).
Interaction with Nitric Oxide
Nefopam's interactions with nitric oxide (NO) in various systems have been studied, suggesting that its modulation of NO activity might contribute to certain side effects, although it does not play a major role in its antinociceptive activity (Pallapies et al., 1994).
Histamine System Role
Investigations into the role of the histamine system in nefopam analgesia have shown that nefopam possesses moderate affinity for histamine H1 and H2 receptors, but its analgesic activity is not mediated by these receptors. The involvement of histamine H3 receptors in nefopam-induced antinociception has been slightly indicated in mouse pain tests (Girard et al., 2004).
Cyclodextrin Inclusion Complexes
Research on the inclusion complexes of nefopam with various β-cyclodextrins (βCDs) has shown increased solubility of nefopam and the potential for easy separation of its R and S enantiomers, providing insights into its pharmaceutical applications (Brun et al., 2006).
Modulation of Voltage Sensitive Sodium Channels
Studies have indicated nefopam's potential to modulate voltage-sensitive sodium channels (VSSC), suggesting its relevance in treating neurodegenerative disorders involving excessive glutamate release and neurotransmission (Fernández-Sánchez et al., 2001).
Postoperative Pain Management
A systematic review highlighted nefopam's efficacy in reducing postoperative pain and morphine consumption, though its dose responsiveness and adverse effect profile require further clarification (Evans et al., 2008).
Eigenschaften
Produktname |
(R)-nefopam(1+) |
|---|---|
Molekularformel |
C17H20NO+ |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
(1S)-5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-5-ium |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/p+1/t17-/m0/s1 |
InChI-Schlüssel |
RGPDEAGGEXEMMM-KRWDZBQOSA-O |
Isomerische SMILES |
C[NH+]1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |
SMILES |
C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Kanonische SMILES |
C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



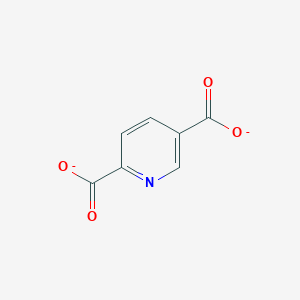
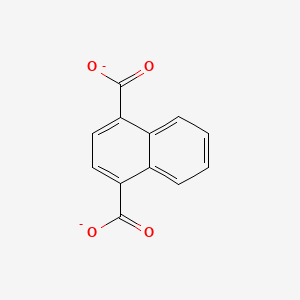
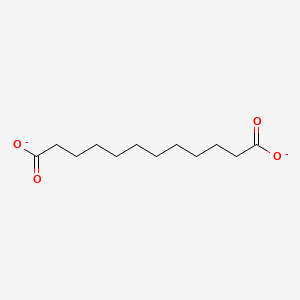
![3-[7-(3,4-dimethoxyphenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1236621.png)
![17-Ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene](/img/structure/B1236622.png)
![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)
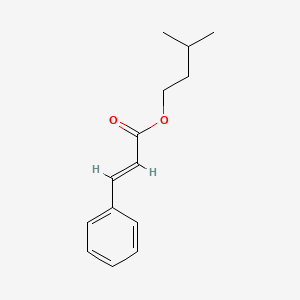

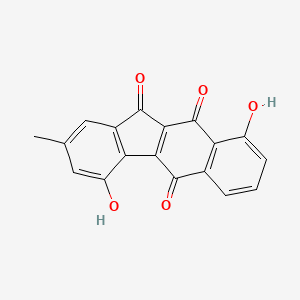
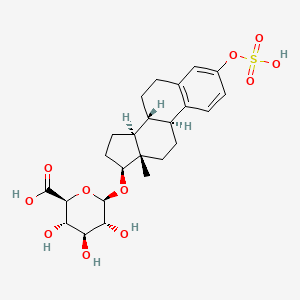
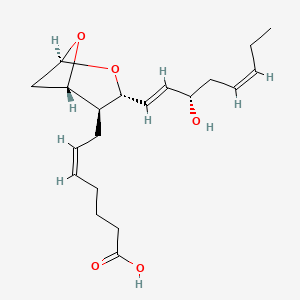
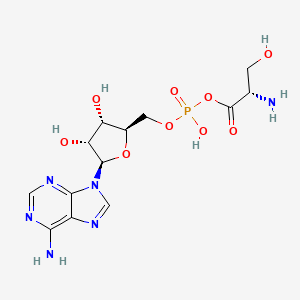
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)
![4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B1236641.png)